4'-Nitrobenzo-12-crown-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Nitrobenzo-12-crown-4 is a crown ether compound with the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol . Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. The “crown” in their name refers to the crown-like shape of the molecule, which can encapsulate metal ions. The nitro group attached to the benzene ring in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and complexation properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Nitrobenzo-12-crown-4 can be synthesized through nitration of benzo-12-crown-4. The process involves adding benzo-12-crown-4 to a mixture of chloroform and acetic acid, followed by the slow addition of concentrated nitric acid under ice bath conditions. The reaction mixture is stirred at room temperature for 24 hours, then neutralized with an alkali. The chloroform layer is separated, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to obtain the crude product. The product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent .
Industrial Production Methods: While specific industrial production methods for 4’-Nitrobenzo-12-crown-4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4’-Nitrobenzo-12-crown-4 undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the nitro group with other functional groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and acetic acid in chloroform.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Reduction Product: 4’-Aminobenzo-12-crown-4.
Substitution Products: Depending on the nucleophile used, various substituted benzo-12-crown-4 derivatives can be obtained.
Scientific Research Applications
4’-Nitrobenzo-12-crown-4 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential in biological systems, particularly in the study of ion transport and membrane permeability.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.
Mechanism of Action
The primary mechanism of action of 4’-Nitrobenzo-12-crown-4 involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the nitro group enhances the compound’s binding affinity. This complexation process is influenced by the size and charge of the metal ion, as well as the solvent environment .
Comparison with Similar Compounds
Benzo-12-crown-4: Lacks the nitro group, resulting in different reactivity and complexation properties.
4’-Nitrobenzo-15-crown-5: Contains an additional ether group, leading to a larger cavity and different ion selectivity.
Dibenzo-18-crown-6: Features two benzene rings and a larger crown ether ring, providing different complexation characteristics.
Uniqueness of 4’-Nitrobenzo-12-crown-4: The presence of the nitro group in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and binding affinity for metal ions compared to its non-nitrated counterparts. This makes it particularly useful in applications requiring strong and selective ion binding .
Biological Activity
4'-Nitrobenzo-12-crown-4 is a member of the crown ether family, known for its ability to form stable complexes with various metal cations. This compound is characterized by its nitro substitution, which enhances its chemical reactivity and biological activity. The biological significance of this compound lies in its potential applications in ion transport, drug delivery systems, and as a ligand in coordination chemistry.
Chemical Structure:
The molecular formula of this compound is C12H15NO6. The presence of the nitro group at the para position significantly influences its binding affinity for metal ions.
Synthesis:
The synthesis of this compound involves the nitration of benzo-12-crown-4 using concentrated nitric acid in a chloroform-acetic acid mixture. The reaction conditions include:
- Temperature: Ice bath during nitration
- Duration: Stirring at room temperature for 24 hours
- Purification: Column chromatography using ethyl acetate and petroleum ether as eluent.
The primary mechanism through which this compound exhibits biological activity is through the formation of stable complexes with metal ions. The nitro group enhances the electron-withdrawing capacity, increasing the compound's binding affinity. This complexation is influenced by factors such as:
- Metal Ion Size and Charge: Different metal ions exhibit varying degrees of complex stability.
- Solvent Environment: The polarity and dielectric constant of the solvent can affect complex formation.
Ion Transport and Membrane Permeability
Research indicates that this compound can facilitate ion transport across lipid membranes, making it a valuable compound in studies related to membrane permeability. Its ability to encapsulate cations allows for selective ion transport, which has implications in pharmacology and biochemistry .
Drug Delivery Systems
The compound has been explored for its potential in drug delivery applications. Its capability to encapsulate not only metal ions but also small organic molecules positions it as a promising candidate for developing targeted delivery systems. This property may enhance drug solubility and bioavailability .
Case Studies and Research Findings
Several studies have demonstrated the biological activity of this compound:
-
Ion Selectivity Studies:
A study investigated the ion-selective properties of crown ethers, including this compound, showing its preference for certain alkali and alkaline earth metals over others, which is crucial for applications in sensors and separation processes . -
Cytotoxicity Assays:
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that at specific concentrations, the compound exhibited significant cytotoxicity, suggesting potential applications in cancer therapy . -
Metal Ion Complexation:
Research highlighted how this compound forms stable complexes with various transition metals, impacting their solubility and reactivity. This property is particularly useful in catalysis and material science .
Comparative Analysis with Similar Compounds
Compound | Key Features | Binding Affinity |
---|---|---|
Benzo-12-crown-4 | Lacks nitro group; lower reactivity | Moderate |
4'-Nitrobenzo-15-crown-5 | Larger cavity; different ion selectivity | High |
Dibenzo-18-crown-6 | Larger ring structure; broader complexation range | Very High |
The comparison illustrates that the presence of the nitro group in this compound enhances its binding affinity compared to non-nitrated counterparts, making it particularly effective in applications requiring strong ion binding capabilities .
Properties
IUPAC Name |
14-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQRTEFANVWPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.